molecular formula C19H24N2O6 B12105315 Benzyl 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine-1-carboxylate

Benzyl 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine-1-carboxylate

Cat. No.: B12105315
M. Wt: 376.4 g/mol
InChI Key: RGDDOIRFLHQCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and an oxolanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Benzyl 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine-2-carboxylate
  • Benzyl 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine-3-carboxylate

Uniqueness

Benzyl 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

benzyl 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6/c1-2-25-18-14(11-16(22)27-18)20-17(23)15-9-6-10-21(15)19(24)26-12-13-7-4-3-5-8-13/h3-5,7-8,14-15,18H,2,6,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDDOIRFLHQCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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